![molecular formula C21H22FN3O3 B2441941 1-(3-(dimethylamino)propyl)-5-(2-fluorophenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one CAS No. 627480-65-3](/img/structure/B2441941.png)
1-(3-(dimethylamino)propyl)-5-(2-fluorophenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one
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Description
1-(3-(dimethylamino)propyl)-5-(2-fluorophenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H22FN3O3 and its molecular weight is 383.423. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Structurally Diverse Libraries
The synthesis of structurally diverse libraries through alkylation and ring closure reactions is a prominent application. For example, derivatives similar to the compound have been synthesized using ketonic Mannich bases derived from 2-acetylthiophene as starting materials in alkylation and ring closure reactions. This approach has generated a wide variety of compounds, including dithiocarbamates, thioethers, and various cyclic derivatives like pyrazolines and pyridines, showcasing the versatility of these compounds in creating diverse chemical libraries (Roman, 2013).
Antimicrobial Evaluation
Another application is the antimicrobial evaluation of novel substituted derivatives. For instance, novel substituted pyrrole derivatives have been synthesized and evaluated for their in vitro antibacterial activity, demonstrating the potential of these compounds in the development of new antimicrobial agents (Kumar, Kumar, & Nihana, 2017).
Electroluminescent Materials
Electroluminescent materials based on similar structural frameworks have been developed for use in electronic devices. Alternating copolymers incorporating the dimethylamino propyl group have been synthesized and evaluated for their electroluminescent properties, contributing to advancements in electronic display technologies (Huang et al., 2004).
Fluorescent Dyes
The synthesis of fluorescent dyes with large Stokes shifts is another key application. Derivatives of isomeric compounds exhibiting significant Stokes shifts have been developed, indicating the potential of these compounds in fluorescent labeling and imaging applications (Rihn et al., 2012).
Nonlinear Optical Materials
Additionally, these compounds have been explored for their potential as nonlinear optical materials. Studies on the electronic absorption and fluorescence spectra of certain derivatives indicate their suitability for applications in photonics and optoelectronics, further expanding the scope of scientific research applications (Khan, Asiri, & Aqlan, 2016).
properties
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-4-[hydroxy(pyridin-4-yl)methylidene]pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3/c1-24(2)12-5-13-25-18(15-6-3-4-7-16(15)22)17(20(27)21(25)28)19(26)14-8-10-23-11-9-14/h3-4,6-11,18,26H,5,12-13H2,1-2H3/b19-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZKQQBBKOHNLM-HTXNQAPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC=NC=C2)O)C(=O)C1=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC=NC=C2)\O)/C(=O)C1=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(dimethylamino)propyl)-5-(2-fluorophenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one |
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